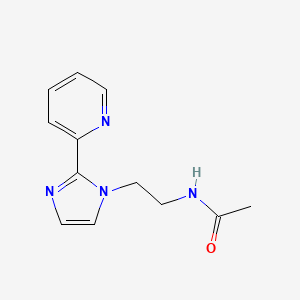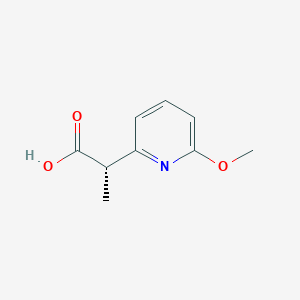
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide” is a chemical compound that has been synthesized in various studies . It is a type of N-(pyridin-2-yl)amide, which are compounds that have received significant attention in recent years due to their varied medicinal applications .
Synthesis Analysis
N-(pyridin-2-yl)amides, including “N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis process involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this synthesis are mild and metal-free .Chemical Reactions Analysis
In the synthesis of N-(pyridin-2-yl)amides, a chemodivergent process is used . This involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The compound has shown promising results in the field of anti-fibrosis . Research indicates that derivatives of this compound can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests potential for the development of novel anti-fibrotic drugs, which could be a significant advancement in treating diseases characterized by fibrosis, such as liver cirrhosis or pulmonary fibrosis.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities . The ability to create diverse libraries of heterocyclic compounds is crucial in medicinal chemistry, as these structures often form the backbone of drugs designed to treat a variety of diseases.
Antitumor Potential
Imidazole-containing compounds, like the one , have been evaluated for their antitumor potential . They have been tested against different cancer cell lines, and the results have encouraged further investigation into their efficacy as antitumor agents. This opens up possibilities for new cancer treatments.
Pharmacophore Development
The compound’s structure includes an imidazole ring, which is a key pharmacophore in many molecules with significant biological and therapeutic value . This makes it an important building block in the development of a wide range of medicinal applications, including antimicrobial, antiviral, and antitumor drugs.
Chemical Biology
In chemical biology, the compound can be used to study the interaction between small molecules and biological systems . Understanding these interactions is essential for the design of new drugs and therapeutic strategies.
Synthetic Methodology
The compound is involved in chemodivergent synthesis processes, which are valuable in organic chemistry for producing a variety of structures from the same starting materials . This versatility is important for the efficient development of new compounds with potential pharmaceutical applications.
Zukünftige Richtungen
The future directions for research on “N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide” and similar compounds could involve further exploration of their medicinal applications, given the significant biological and therapeutic value of N-(pyridin-2-yl)amides . Additionally, developing more efficient and environmentally friendly methods for synthesizing these compounds could be another area of focus .
Wirkmechanismus
Target of Action
Similar compounds have been shown to targethepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
It’s synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .
Biochemical Pathways
This suggests that the compound may interfere with the synthesis of collagen, a key component of the extracellular matrix, thereby affecting the fibrotic process .
Result of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have potential therapeutic applications in the treatment of fibrotic diseases .
Action Environment
It’s worth noting that the synthesis of the compound involves mild and metal-free conditions , which could potentially influence its stability and efficacy.
Eigenschaften
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10(17)13-6-8-16-9-7-15-12(16)11-4-2-3-5-14-11/h2-5,7,9H,6,8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQICSBBROLZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl spiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2906063.png)


![1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2906066.png)
![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)


![4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2906072.png)
![(3S,4S)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2906075.png)